molecular formula C12H17NO B2727219 (S)-1-Benzyl-3-hydroxypiperidine CAS No. 14813-01-5; 91599-79-0

(S)-1-Benzyl-3-hydroxypiperidine

Cat. No.: B2727219
CAS No.: 14813-01-5; 91599-79-0
M. Wt: 191.274
InChI Key: UTTCOAGPVHRUFO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Benzyl-3-hydroxypiperidine (CAS: 91599-79-0) is a chiral piperidine derivative characterized by a benzyl substituent at the nitrogen atom and a hydroxyl group at the C3 position in the (S)-configuration. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol and a density of 1.1±0.1 g/cm³ .

This enantiomer is widely utilized in asymmetric synthesis and pharmaceutical research due to its stereochemical purity. Its (R)-counterpart, (R)-1-Benzyl-3-hydroxypiperidine (CAS: 91599-81-4), shares identical molecular weight and formula but differs in optical activity, making comparative studies critical for understanding enantioselective interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-benzylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTCOAGPVHRUFO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91599-79-0
Record name (S)-1-Benzyl-3-hydroxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

(R)-1-Benzyl-3-hydroxypiperidine

The (R)-enantiomer serves as the direct stereoisomeric counterpart to the (S)-form. While their physical properties (e.g., molecular weight, density) are identical, their optical rotations differ, influencing their roles in chiral environments such as enzyme binding or catalyst design.

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 91599-79-0 91599-81-4
Optical Activity (S)-(+)-configuration (R)-(-)-configuration
Boiling Point 296.8±33.0 °C Not reported

Research Findings :

  • The (S)-enantiomer is often preferred in asymmetric catalysis for synthesizing β-amino alcohols, whereas the (R)-form may exhibit distinct binding affinities in receptor studies .

(S)-1-Benzyl-3-Aminopiperidine

(S)-1-Benzyl-3-Aminopiperidine (CAS: 168466-85-1; 307532-02-1) replaces the hydroxyl group with an amine (-NH₂) at C3. This substitution significantly alters its chemical reactivity and biological activity.

Property (S)-1-Benzyl-3-hydroxypiperidine (S)-1-Benzyl-3-Aminopiperidine
Molecular Formula C₁₂H₁₇NO C₁₂H₁₈N₂
Molecular Weight 191.27 g/mol 190.28 g/mol
Functional Group Hydroxyl (-OH) Amine (-NH₂)
Density 1.1±0.1 g/cm³ Not reported

Research Findings :

  • The amine group enhances nucleophilicity, making (S)-1-Benzyl-3-Aminopiperidine a versatile intermediate in heterocyclic chemistry, particularly for synthesizing piperidine-based pharmaceuticals .
  • In contrast, the hydroxyl group in this compound facilitates hydrogen bonding, which is critical for its role in chiral resolution or as a ligand in coordination chemistry .

Piperidine Derivatives with Varied Substituents

Other analogs include 1-Benzyl-4-hydroxypiperidine and 1-Benzyl-2-hydroxypiperidine , where the hydroxyl group is positioned at C4 or C2. These positional isomers exhibit distinct steric and electronic effects:

  • C3-substituted derivatives (e.g., this compound) are often more sterically hindered than C2 or C4 analogs, affecting their reactivity in ring-opening or alkylation reactions.
  • C4-hydroxyl derivatives may exhibit higher solubility in polar solvents due to reduced steric shielding of the hydroxyl group.

Q & A

Q. Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers post-synthesis .
  • Asymmetric Catalysis : Use transition-metal catalysts with chiral ligands (e.g., BINAP) during key steps to favor the (S)-configuration .
  • Kinetic Resolution : Leverage enzymes (e.g., lipases) to selectively modify one enantiomer, enhancing purity .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity and stereochemistry, with characteristic shifts for the benzyl group (~7.3 ppm) and hydroxyl proton (~3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC (e.g., using Chiralpak® columns) quantifies enantiomeric excess .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C12H17NO; theoretical 191.27 g/mol) .

Q. Advanced: How can advanced spectroscopic methods resolve ambiguous stereochemical assignments?

Methodological Answer:

  • NOESY NMR : Detects spatial proximity between protons to confirm the 3-hydroxyl group’s axial/equatorial orientation .
  • X-ray Crystallography : Provides definitive stereochemical assignment by resolving crystal structures, though requires high-purity crystals .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers based on IR absorption patterns, useful for non-crystalline samples .

Basic: What are the recommended handling and storage protocols?

Methodological Answer:

  • Storage : Store at -20°C in airtight containers under inert gas (N2/Ar) to prevent oxidation. Solutions in DMSO or ethanol should be aliquoted to avoid freeze-thaw degradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .

Q. Advanced: How can solubility challenges in aqueous buffers be addressed for biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
  • Prodrug Design : Modify the hydroxyl group to a phosphate ester, improving aqueous solubility while retaining activity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Basic: How is the biological activity of this compound assessed?

Methodological Answer:

  • In Vitro Assays : Test binding affinity to targets (e.g., GPCRs) via radioligand displacement or fluorescence polarization .
  • Enzymatic Inhibition : Measure IC50 values using kinetic assays (e.g., fluorogenic substrates for hydrolases) .
  • Cytotoxicity Screening : Use MTT or resazurin assays in cell lines to evaluate therapeutic indices .

Q. Advanced: What strategies improve structure-activity relationships (SAR) for piperidine derivatives?

Methodological Answer:

  • Molecular Docking : Model interactions with target proteins (e.g., docking into acetylcholinesterase active sites) to guide substitutions .
  • Bioisosteric Replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity .
  • Metabolic Profiling : Use LC-MS to identify metabolites and optimize stability against hepatic enzymes .

Basic: How should researchers address contradictions in reported physicochemical data (e.g., boiling point)?

Methodological Answer:

  • Reproduce Measurements : Validate boiling points (reported 296.8±33.0°C ) using differential scanning calorimetry (DSC) or reduced-pressure distillation .
  • Control Purity : Ensure ≥98% purity (via HPLC) to eliminate impurities affecting physical properties .

Q. Advanced: What computational methods resolve discrepancies in stability predictions?

Methodological Answer:

  • DFT Calculations : Model thermodynamic stability of tautomers or conformers using Gaussian or ORCA software .
  • QSPR Models : Correlate experimental stability data with molecular descriptors (e.g., logP, polar surface area) .
  • Accelerated Stability Testing : Expose samples to stress conditions (heat, light) and monitor degradation via UPLC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.